3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The compound is characterized by a bromine atom at the third position of the imidazo ring and a carboxylic acid functional group at the second position of the pyridine ring. Its molecular formula is and it has a molecular weight of 241.04 g/mol. The compound is significant in various scientific fields, particularly in drug development and organic synthesis due to its unique structural properties.
3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid can be synthesized from readily available starting materials such as 2-aminopyridines and bromopyruvic acid. The compound can be classified as a heterocyclic aromatic compound, specifically within the broader category of nitrogen-containing heterocycles, which are pivotal in pharmaceuticals and agrochemicals.
The synthesis of 3-bromoimidazo[1,2-a]pyridine-2-carboxylic acid has been explored through various methods:
The typical synthesis involves multi-step reactions that may include:
The structure of 3-bromoimidazo[1,2-a]pyridine-2-carboxylic acid features:
The compound's structural data can be summarized as follows:
3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid can participate in various chemical reactions due to its functional groups:
The reactions typically involve conditions that favor nucleophilic attack on electrophilic centers within the molecule, often facilitated by catalytic agents or specific solvents to optimize yields.
The mechanism by which 3-bromoimidazo[1,2-a]pyridine-2-carboxylic acid exerts its effects is not fully elucidated but is believed to involve interaction with biological targets such as enzymes or receptors relevant to various diseases. These compounds often exhibit properties such as enzyme inhibition or receptor modulation, making them candidates for drug development.
Relevant data suggests that these properties contribute to its effectiveness in synthetic applications and potential biological activities.
3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid finds applications primarily in:
The imidazo[1,2-a]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry and materials science, characterized by a fused bicyclic structure combining imidazole and pyridine rings. This framework exhibits substantial π-electron delocalization, conferring robust aromaticity and planarity that facilitates diverse non-covalent interactions with biological targets. The scaffold’s structural rigidity and electronic properties make it an exceptional platform for designing bioactive molecules. Notably, derivatives of this core structure feature prominently in over a dozen FDA-approved drugs, including the anxiolytic agents Alpidem and Zolpidem, the cardiotonic drug Olprinone, and the osteoporosis therapeutic Minodronic acid [5] [7].
Table 1: Marketed Pharmaceuticals Containing Imidazo[1,2-a]pyridine Scaffold
Drug Name | Therapeutic Category | Key Structural Features |
---|---|---|
Zolpidem | Insomnia treatment | 2-Carboxamide, 3-methyl substituent |
Olprinone | Heart failure management | 5-Methyl-6-carboxylate derivative |
Minodronic acid | Antiosteoporosis agent | 3-Pyridyl bisphosphonate substituent |
Alpidem | Anxiolytic (withdrawn) | 2-Aryl substituted imidazopyridine |
Pharmacological profiling reveals that imidazo[1,2-a]pyridines demonstrate exceptional versatility, exhibiting anticancer, antibacterial, antiviral, anti-inflammatory, antitubercular, and antiprotozoal activities [5]. This broad bioactivity spectrum stems from the scaffold’s ability to engage diverse biological targets, including kinases (PI3K, p38, Nek2), GABA receptors, phosphodiesterases, and bacterial enzymes [7]. The C3 position exhibits pronounced nucleophilicity, enabling selective functionalization for structure-activity relationship (SAR) studies, while the C2 position serves as a critical attachment point for hydrogen-bonding pharmacophores like carboxylic acids and carboxamides.
Halogenation, particularly bromination, serves as a strategic molecular modification to enhance the physicochemical and biological properties of imidazo[1,2-a]pyridine derivatives. Bromine incorporation at specific ring positions profoundly influences electronic distribution, lipophilicity, and molecular recognition patterns. 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 354548-73-5, C~8~H~5~BrN~2~O~2~, MW: 241.04 g/mol) exemplifies this approach, where the bromine atom at C3 creates an ortho-electron-withdrawing environment relative to the C2-carboxylic acid functionality [1] . This strategic positioning significantly impacts both reactivity and bioactivity through three primary mechanisms:
Table 2: Comparative Properties of Brominated Imidazopyridine Isomers
Compound | CAS Number | Molecular Weight | Bromine Position | Key Applications |
---|---|---|---|---|
3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid | 354548-73-5 | 241.04 g/mol | C3 (ortho to COOH) | Palladium catalysis precursor |
7-Bromoimidazo[1,2-a]pyridine-3-carboxylate | 1313410-86-4 | 255.07 g/mol | C7 (distal to COOCH~3~) | Suzuki coupling substrates |
3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide | 1215799-36-2 | 255.07 g/mol | C3 (meta to hydrazide) | Antimicrobial scaffold development |
Bioactivity studies demonstrate that brominated derivatives exhibit enhanced membrane permeability compared to non-halogenated analogs due to increased lipophilicity (log P increase of 0.5-1.2 units). Bromine's presence also significantly influences metabolic stability by blocking susceptible sites from cytochrome P450 oxidation, thereby improving pharmacokinetic profiles [3] . In anticancer screening, 3-bromoimidazo[1,2-a]pyridine derivatives show promising activity against EGFR-driven cancer cell lines (HCC827), where the bromine atom appears to enhance binding affinity through hydrophobic interactions with the kinase domain [7].
The carboxylic acid functional group appended to the C2 position of the imidazo[1,2-a]pyridine scaffold serves as a critical pharmacophore and synthetic handle. In 3-bromoimidazo[1,2-a]pyridine-2-carboxylic acid, this group exhibits enhanced acidity (predicted pK~a~ ~3.5) compared to typical benzoic acids (pK~a~ ~4.2) due to the combined electron-withdrawing effects of the bromine substituent and the nitrogen-rich heterocycle. This acidity profile facilitates diverse applications:
Recent innovations exploit carboxylic acid functionality in catalyst-free multicomponent reactions (MCRs). A notable example involves the decarboxylative Petasis-like reaction, where glyoxylic acid reacts with imidazo[1,2-a]pyridines and boronic acids to generate aryl methane derivatives without metal catalysts [7]. This reaction proceeds through nucleophilic addition of the imidazopyridine to glyoxylic acid, followed by boronic acid complexation and decarboxylative rearrangement. The carboxylic acid group in 3-bromoimidazo[1,2-a]pyridine-2-carboxylic acid thus serves dual purposes: as a reactant in decarboxylative transformations and as a directing group for regioselective C-H functionalizations.
Radical-based functionalizations, particularly under visible light photocatalysis, leverage the electron-deficient character imparted by the carboxylic acid group. The C3 position adjacent to the carboxylic acid becomes susceptible to radical addition, enabling trifluoromethylation, difluoroacetylation, and phosphonation using Langlois' reagent (CF~3~SO~2~Na), BrCF~2~CO~2~Et, or phosphonylating agents [5]. These transformations typically proceed through single electron transfer (SET) mechanisms involving photoredox catalysts like fac-Ir(ppy)~3~ or organic dyes (rose bengal), where the carboxylic acid group may stabilize radical intermediates through polar effects.
Table 3: Functional Derivatives of 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid
Derivative Class | Reaction Partners | Application Scope | Key Reference |
---|---|---|---|
Amides | Primary/secondary amines | Anxiolytic and hypnotic drug development | [8] |
Hydrazides | Hydrazine | Antimicrobial agents (disrupt metabolic pathways) | [3] |
Methyl esters | Methanol (SOCl~2~ catalyst) | Cross-coupling precursors | [8] |
Trifluoromethylated analogs | CF~3~SO~2~Na (photoredox) | Bioisosteres with enhanced membrane permeability | [5] |
Aryl methane derivatives | Glyoxylic acid/boronic acids | Anticancer screening candidates | [7] |
The strategic incorporation of both bromine and carboxylic acid functionalities creates complementary reactivity: while bromine enables transition metal-catalyzed cross-couplings, the carboxylic acid permits diversification through amide bond formation or decarboxylative pathways. This dual functionality establishes 3-bromoimidazo[1,2-a]pyridine-2-carboxylic acid as a versatile building block in pharmaceutical synthesis, particularly for generating targeted libraries in drug discovery programs focused on kinase inhibitors and GPCR modulators.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7